molecular formula C10H16N2O3 B4651634 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4651634
M. Wt: 212.25 g/mol
InChI Key: WJKABEQQHZFTJW-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide acts as a selective agonist at the delta opioid receptor, a subtype of opioid receptor that has been implicated in pain modulation, addiction, and neuroprotection. Activation of the delta opioid receptor by 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide leads to the inhibition of neurotransmitter release and the activation of intracellular signaling pathways that ultimately result in the observed effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide are largely dependent on its mechanism of action at the delta opioid receptor. In animal models, 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide has been shown to produce analgesia, reduce drug-seeking behavior, and improve outcomes in models of traumatic brain injury and stroke. Additionally, 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide has been found to have a lower potential for tolerance and dependence than traditional opioid analgesics, making it a promising alternative for pain management.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the delta opioid receptor, which allows for more targeted effects and reduces the potential for off-target effects. Additionally, the reduced potential for tolerance and dependence makes 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide a valuable tool for studying pain and addiction. However, there are also limitations to using 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide in lab experiments, including its limited availability and the need for further research to fully understand its effects and potential therapeutic applications.

Future Directions

There are several future directions for research on 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide, including further study of its mechanisms of action and potential therapeutic applications. Additionally, there is a need for the development of more selective delta opioid receptor agonists with improved pharmacokinetic properties and reduced potential for tolerance and dependence. Finally, the use of 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide in combination with other therapies, such as non-opioid analgesics or behavioral interventions, should be explored to maximize its potential benefits.

Scientific Research Applications

3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in several areas of research, including pain management, addiction treatment, and neuroprotection. In preclinical studies, 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide has been shown to have analgesic effects in animal models of acute and chronic pain, with a potency similar to morphine but with reduced tolerance and dependence liability. Additionally, 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in addiction treatment. Finally, 3-ethyl-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide has demonstrated neuroprotective effects in animal models of traumatic brain injury and stroke, making it a promising candidate for further study in these areas.

properties

IUPAC Name

3-ethyl-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-8-9(7(2)15-12-8)10(13)11-5-6-14-3/h4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKABEQQHZFTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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